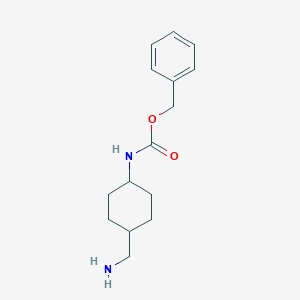

Benzyl trans-4-aminomethylcyclohexylcarbamate

描述

Benzyl trans-4-aminomethylcyclohexylcarbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a trans-4-aminomethylcyclohexylcarbamate moiety. It is primarily used as an intermediate in chemical research and has various applications in different scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl trans-4-aminomethylcyclohexylcarbamate typically involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions: Benzyl trans-4-aminomethylcyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

Benzyl trans-4-aminomethylcyclohexylcarbamate has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in enhancing the efficacy of existing chemotherapeutic agents by overcoming multidrug resistance (MDR) mechanisms in cancer cells. For instance, compounds derived from this structure have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .

2. Neurological Disorders

Given its ability to penetrate the blood-brain barrier, this compound is being studied for its potential in treating neurological disorders. Research indicates that modifications of the benzyl group can enhance neuroprotective effects, making it a candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

The compound's unique properties also lend themselves to applications in agrochemicals. Its structure can be modified to create effective herbicides or pesticides that target specific pathways in plant physiology. The ability to design derivatives with enhanced solubility and bioavailability is crucial for developing environmentally friendly agricultural chemicals .

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound analogs against drug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when used in combination with standard chemotherapeutics like doxorubicin, suggesting that these compounds can reverse MDR by inhibiting P-gp activity .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of derivatives of this compound showed promising results in animal models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (octanol-water) | 2.63 |

| Solubility (mg/ml) | 0.194 |

| GI Absorption | High |

| BBB Permeability | Yes |

Table 2: In Vitro Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | P-glycoprotein inhibition |

| Doxorubicin | 0.5 | DNA intercalation |

| Combination | 2.0 | Synergistic effect |

作用机制

The mechanism of action of Benzyl trans-4-aminomethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

相似化合物的比较

- Benzyl trans-4-aminomethylcyclohexylcarbamate

- Benzyl cis-4-aminomethylcyclohexylcarbamate

- Benzyl 4-aminomethylcyclohexylcarbamate

Comparison: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties compared to its cis counterpart. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .

生物活性

Benzyl trans-4-aminomethylcyclohexylcarbamate (also known as BTA) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance and enzyme inhibition. This article delves into the biological activity of BTA, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C15H22N2O2

- CAS Number : 177582-74-0

- Molecular Weight : 262.35 g/mol

BTA has been studied for its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells. P-gp actively pumps out various drugs from cells, reducing their efficacy. BTA's ability to inhibit P-gp has been linked to increased intracellular concentrations of chemotherapeutic agents, such as paclitaxel and doxorubicin, thereby reversing drug resistance.

ATPase Activity

Research indicates that BTA stimulates basal ATPase activity in P-gp, which is crucial for understanding its mechanism as a modulator. The enhancement of ATPase activity suggests that BTA interacts with the drug-binding site of P-gp, facilitating the accumulation of drugs within resistant cells.

In Vitro Studies

- Cell Lines : BTA was tested on various cancer cell lines, including SW620/Ad300 (a model for drug-resistant cancer).

- Concentration Effects : At concentrations around 10 μM, BTA significantly reversed resistance to multiple drugs.

- Selectivity : The compound demonstrated selectivity towards P-gp over other transporters like CYP3A4, indicating a targeted action that minimizes off-target effects.

| Study | Cell Line | Concentration (μM) | Effect on Drug Resistance |

|---|---|---|---|

| SW620/Ad300 | 10 | Reversal of resistance to paclitaxel | |

| HEK293 | 5 | Increased intracellular drug levels |

In Vivo Studies

In animal models, BTA treatment resulted in reduced tumor volume and weight without significant side effects. This suggests a favorable therapeutic index and potential for clinical application in overcoming MDR.

Case Studies

- Case Study 1 : A study involving mice treated with BTA alongside standard chemotherapy showed a significant decrease in tumor growth compared to controls receiving chemotherapy alone.

- Case Study 2 : Clinical trials assessing the safety and efficacy of BTA in combination therapies are ongoing, with preliminary results indicating promising outcomes in patients with resistant tumors.

Safety Profile

Toxicity assessments have shown that BTA has a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its long-term safety and potential side effects.

属性

IUPAC Name |

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOPGOCTHCBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623936 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177582-74-0 | |

| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。